3-Quinuclidinyl-4-iodobenzilate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
81381-93-3 |
|---|---|
Molekularformel |
C21H22INO3 |
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-(4-iodophenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H22INO3/c22-18-8-6-17(7-9-18)21(25,16-4-2-1-3-5-16)20(24)26-19-14-23-12-10-15(19)11-13-23/h1-9,15,19,25H,10-14H2 |
InChI-Schlüssel |
MHBGDNWDRYOZPX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
Synonyme |
1-AHIP 1-azabicyclo(2.2.2)oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate 3-quinuclidinyl-4-(125)iodobenzilate 3-quinuclidinyl-4-iodobenzilate 3-quinuclidinyl-4-iodobenzilate, 123I-labeled 3-quinuclidinyl-4-iodobenzilate, 125I-labeled, (R-(R*,R*))-isomer 3-quinuclidinyl-4-iodobenzilate, I125-labeled 4-IQNB iodine-123-IQNB |
Herkunft des Produkts |
United States |
Chemical Synthesis and Radiochemical Methodologies for Research Applications
Classical Synthetic Pathways for 3-Quinuclidinyl-4-iodobenzilate
The non-radioactive form of this compound serves as a crucial reference standard and is the foundation for the synthesis of its radiolabeled analogues.
The classical synthesis of this compound is a multi-step process that begins with the preparation of key precursor molecules. A common pathway involves the esterification of 4-iodo-alpha-phenyl-alpha-hydroxyacetic acid (4-iodobenzilic acid) with 3-quinuclidinol (B22445).
A general synthetic scheme can also start with more fundamental precursors. For instance, 3-quinuclidinol itself can be synthesized through a three-stage, solvent-free process beginning with the alkylation of ethyl isonipecotate, followed by cyclization and reduction to achieve a high yield of racemic 3-quinuclidinol.
Another established method for the synthesis of the core structure involves the reaction of methyl benzilate with 3-quinuclidinol. google.com This transesterification reaction is typically conducted in an inert anhydrous aliphatic hydrocarbon solvent, such as n-heptane, using metallic sodium as a catalyst. google.com The sodium deprotonates the 3-quinuclidinol, forming a nucleophilic alkoxide intermediate that attacks the carbonyl group of the methyl benzilate. To create the 4-iodo derivative, a precursor such as phenyl-(4-halophenyl) ketone can be utilized to construct the appropriately substituted benzilic acid prior to esterification with 3-quinuclidinol. google.com
This compound possesses two chiral centers: one at the benzylic carbon of the benzilate moiety and another at the C3 position of the quinuclidinyl group. This results in the existence of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These isomers exhibit different binding affinities and kinetics for muscarinic receptor subtypes, making their stereoselective synthesis and separation essential for specific research applications. nih.govnih.gov
Stereoselective synthesis is often achieved by using stereochemically pure precursors. This can involve the resolution of racemic mixtures of key intermediates, such as α-hydroxy-α-(4-halophenyl) phenylacetic acid, into its R- and S-enantiomers. google.com These resolved acids are then esterified with either (R)- or (S)-3-quinuclidinol to yield the desired diastereomer. google.com The kinetic properties of the diastereomers vary significantly; for example, the (R,S)-isomer has a dissociation rate constant that is 13-fold faster than the (R,R)-isomer. nih.gov This difference in kinetics influences their behavior in in vivo studies. nih.gov The ability to prepare each of the four stereoisomers allows for detailed investigation into their distinct binding characteristics. johnshopkins.edu
Radiochemical Synthesis of Isotopic Variants
The utility of IQNB as a research tool is most prominent in its radiolabeled forms, which are used as radiotracers for imaging and quantifying muscarinic receptors via Single Photon Emission Computed Tomography (SPECT) and in vitro autoradiography.
Several methods have been developed for the radioiodination of IQNB precursors to produce isotopic variants such as [¹²³I]IQNB and [¹²⁵I]IQNB. Iodine-123 (¹²³I) is particularly suited for clinical SPECT imaging due to its 13-hour half-life, while Iodine-125 (B85253) (¹²⁵I) is often used for in vitro and animal studies. google.comnih.gov
Early radioiodination strategies included:
Triazene (B1217601) Precursor Method : This approach involves the decomposition of an aryl triazene precursor in the presence of radioiodide. However, this method is often inefficient, requiring reaction times of over an hour at elevated temperatures (80°C) and resulting in low radiolabeling yields of up to only 20%. nih.govgoogleapis.com
Nucleophilic Exchange Reaction : This technique involves the exchange of a non-radioactive halogen or a leaving group with radioiodine. A copper-assisted nucleophilic exchange has been reported, with yields reaching around 30%. googleapis.com Another exchange method suffers from producing a product with relatively low specific activity. nih.gov
Boronic Acid Precursor Method : Synthesis via a boronic acid precursor has also been explored, achieving yields of up to 60%, but this still requires a one-hour reaction time. googleapis.com
These earlier methods were often hampered by long reaction times, low yields, and the generation of impurities, making them less practical for routine clinical use where rapid synthesis is paramount due to the short half-life of ¹²³I. google.comjohnshopkins.edu
A significant advancement in the synthesis of radioiodinated IQNB was the development of organotin (stannylated) precursors, specifically tri-n-butylstannyl derivatives. johnshopkins.edunih.gov This method involves an electrophilic substitution reaction where the tri-n-butylstannyl group on the aromatic ring is replaced by radioiodine.
The synthesis of the stannylated precursor involves reacting a 4'-halo-3-quinuclidinyl benzilate with a distannane compound like hexabutylditin, typically in a triethylamine (B128534) solution with a palladium catalyst. google.com The subsequent radioiodination of this stannylated precursor with Na[¹²³I] or Na[¹²⁵I] is remarkably efficient. nih.govnih.gov The reaction proceeds rapidly, often in as little as five minutes at room temperature, and is quenched with a reducing agent like sodium bisulfite. google.comjohnshopkins.edu This method reliably produces high-yield, high-specific-activity radiotracers. nih.gov The simplicity and speed of this technique have made it possible to develop "kit-like" preparations, enhancing its practicality for clinical settings. johnshopkins.edu
Optimizing the radiochemical yield and purity is crucial for ensuring the quality and reliability of IQNB as a research radiotracer. The shift from older methods to the use of stannylated precursors has been the most critical step in this optimization.
Using the stannylated precursor method, radiochemical yields for [¹²³I]IQNB can exceed 60%, with some reports indicating yields as high as 80%. google.comjohnshopkins.edu The final product consistently demonstrates high radiochemical purity, often greater than 95%, after purification. johnshopkins.edu Purification is typically achieved using High-Performance Liquid Chromatography (HPLC), which effectively separates the desired radiolabeled product from unreacted radioiodide and any chemical impurities. google.comnih.gov The optimization of reaction parameters, including the choice of oxidizing agent (such as peracetic acid or Chloramine-T) and reaction time, ensures the routine and reproducible production of high-quality [¹²³I]IQNB and [¹²⁵I]IQNB suitable for both animal and human studies. johnshopkins.edunih.gov
Data Tables
Table 1: Comparison of Radioiodination Methods for IQNB
| Method | Precursor | Typical Reaction Time | Reported Radiochemical Yield | Key Characteristics |
| Triazene Decomposition | Aryl Triazene | > 1 hour | ~20% | Inefficient, requires high temperature. nih.govgoogleapis.com |
| Copper-Assisted Exchange | 4'-halo-benzilate | Not specified | ~30% | Moderate yield. googleapis.com |
| Boronic Acid | Boronic Acid | 1 hour | ~60% | Improved yield but still lengthy reaction. googleapis.com |
| Stannylane Precursor | Tri-n-butylstannyl | ~5 minutes | >60% - 80% | Rapid, efficient, high yield, high specific activity. google.comjohnshopkins.edu |
Molecular Pharmacology and Receptor Interaction Dynamics: Preclinical and in Vitro Investigations
Mechanistic Studies of Ligand-Receptor Interaction
Orthosteric and Allosteric Binding Site Interactions
3-Quinuclidinyl-4-iodobenzilate (IQNB) is recognized for its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov The binding is characterized by its saturability and stereoselectivity, key indicators of specific receptor interaction. nih.gov Studies have demonstrated this binding in various tissues, including the corpus striatum, cerebellum, and the heart. nih.gov The interaction is primarily at the orthosteric binding site, the same site where the endogenous ligand, acetylcholine, binds.
The stereoisomers of IQNB, specifically the (R,R)- and (S,S)-enantiomers, exhibit a notable difference in their binding affinity for M3 muscarinic receptors. nih.gov In vitro studies using rat parotid acinar cells revealed a 16-fold difference in the binding ability between the two, with the (R,R)-IQNB isomer being the more active antagonist. nih.gov This stereospecificity underscores the precise structural requirements for high-affinity binding to the receptor.
Conformational Dynamics of Muscarinic Receptor Binding
The binding of ligands like IQNB to muscarinic receptors can induce or stabilize specific conformational states of the receptor. This is a critical aspect of its function as an antagonist. The difference in binding affinity between the (R,R)- and (S,S)-IQNB enantiomers suggests that the receptor adopts a specific conformation that preferentially accommodates the more active isomer. nih.gov The interaction of the iodinated benzilate moiety with the receptor pocket is a key determinant of these conformational dynamics.
Downstream Signaling Pathways and Cellular Responses in Model Systems
G-Protein Coupling Selectivity (Gi/o vs. Gq/11)
Muscarinic receptors, upon activation, couple to various heterotrimeric G proteins, which are broadly classified into families such as Gs, Gi/o, Gq/11, and G12/13. nih.govnih.gov The specific G protein family that a receptor couples to dictates the subsequent intracellular signaling cascade. M3 receptors, for which IQNB shows high affinity, predominantly couple to the Gq/11 family of G proteins. nih.gov This coupling is a critical determinant of the cellular responses mediated by these receptors. As an antagonist, IQNB blocks the receptor activation and subsequent Gq/11-mediated signaling initiated by agonists. The selectivity of muscarinic receptors for different G protein subtypes is determined by specific structural motifs within the receptor and the Gα subunit. nih.gov
Second Messenger Modulation and Cellular Activity in Cell Lines
The activation of Gq/11-coupled receptors, such as the M3 receptor, typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These molecules act as second messengers, with IP3 triggering the release of intracellular calcium and DAG activating protein kinase C. In studies with rat parotid acinar cells, the interaction of IQNB with M3 receptors was shown to antagonize the effects of agonists like carbachol (B1668302) on the production of inositol 1,4,5-trisphosphate. nih.gov This demonstrates the ability of IQNB to modulate second messenger systems by blocking the initial receptor-G protein coupling event.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For IQNB and its derivatives, SAR studies have focused on optimizing properties such as binding affinity and selectivity for muscarinic receptor subtypes.
The development of radiolabeled versions of IQNB, for instance, has been a significant area of research. Different methods for radioiodination have been explored, including the use of a tributylstannyl precursor, which offers a more convenient and faster synthesis with high radiochemical yield and specific activity compared to older methods like the triazene (B1217601) precursor or exchange reactions. nih.gov These advancements in radiolabeling are critical for in vitro and in vivo studies that aim to characterize the binding and distribution of these compounds. nih.gov
Preclinical Research Applications and Methodological Advancements
Application as a Pharmacological Tool in In Vitro and Ex Vivo Models
The utility of 3-Quinuclidinyl-4-iodobenzilate extends to controlled laboratory settings, where it aids in the fundamental assessment of muscarinic receptor function and biology.
In ex vivo studies, radiolabeled this compound is used to quantify muscarinic receptor density in various tissues. For instance, the accumulation of radiotracers like (R,S)-1-azabicyclo(2.2.2)oct-3-yl (R,S)-alpha-hydroxy-(4-[I-125]iodophenyl) benzeneacetate (I-125 4-IQNB) has been measured in the heart, caudate/putamen, and cerebellum of rats. nih.gov The binding characteristics of these radiotracers in the heart are consistent with in vitro findings regarding their affinity and specificity for muscarinic receptors. nih.gov This allows researchers to correlate receptor density with physiological function in these isolated tissues.
In vitro models, including various cell culture systems, are fundamental to exploring the molecular and cellular aspects of receptor biology. nih.gov Immortalized cell lines, such as human embryonic kidney 293 (HEK293) cells, are often used in these investigations. nih.gov While direct studies citing the use of this compound in specific cell lines for receptor biology investigations were not prevalent in the searched literature, the principles of using such radioligands in cell culture are well-established. These systems allow for detailed examination of receptor binding kinetics, subtype specificity, and the effects of various pharmacological agents on receptor function in a controlled environment.
In Vivo Studies in Animal Models Utilizing this compound
In vivo studies in animal models have been instrumental in understanding the distribution and function of muscarinic receptors in a living system. nih.gov
Radiolabeled this compound has been extensively used to map the distribution and density of muscarinic receptors in the brains and peripheral tissues of various animal models, including rats. nih.govnih.gov Studies have demonstrated its ability to bind to muscarinic acetylcholine (B1216132) receptors in the corpus striatum, cerebellum, and heart. nih.gov However, it has been noted that in the brain, the tissue selectivity of compounds like I-125 4-IQNB can differ from other similar radiotracers. nih.gov Furthermore, at high specific activities, the localization of these tracers may not directly correlate with the receptor concentration in the tissues. nih.gov
Research has also focused on the stereoisomers of IQNB. The "inactive" (S,S) stereoisomer of [125I]IQNB has been shown to have a significant specific binding component to muscarinic receptors in the rat brain, a factor to consider when using it to estimate nonspecific binding. nih.gov
Autoradiography is a key technique for visualizing the regional distribution of receptors within tissues. nih.gov Using radiolabeled ligands like [3H]Quinuclidinyl benzilate ([3H]QNB) and its iodinated analog, researchers can create detailed maps of muscarinic receptor localization in the brain. nih.govnih.gov This method has been applied to various animal models, including gerbils and rats, to compare receptor distribution patterns. nih.gov
For instance, in vivo autoradiography with radioiodinated (R)-3-quinuclidinyl (S)-4-iodobenzilate ((R,S)-[125I]IQNB) allows for the labeling of brain regions in proportion to the total muscarinic receptor concentration. nih.gov This technique has been crucial in demonstrating the in vivo selectivity of other compounds for specific muscarinic receptor subtypes. For example, by observing the inhibition of (R,S)-[125I]IQNB binding by unlabeled QNB or its fluorinated derivative, (R,S)-FMeQNB, researchers have concluded that these compounds are selective for the m2 subtype in vivo. nih.govnih.gov
The development of new methods for preparing radioiodinated IQNB, such as using a tributylstannyl precursor, has resulted in higher radiochemical yields and specific activity, enhancing the quality of autoradiographic studies. nih.gov
Table of Findings from Autoradiographic Studies
| Animal Model | Radioligand | Key Finding |
| Rat | (R,S)-[125I]IQNB | Labels brain regions in proportion to total muscarinic receptor concentration. nih.gov |
| Rat | (R,S)-[125I]IQNB with unlabeled QNB | Unlabeled QNB reduces (R,S)-[125I]IQNB labeling in m2-rich regions, indicating QNB's m2 selectivity. nih.gov |
| Rat | (R,S)-[125I]IQNB with unlabeled (R,S)-FMeQNB | Unlabeled (R,S)-FMeQNB reduces (R,S)-[125I]IQNB labeling in m2-rich regions, indicating (R,S)-FMeQNB's m2 selectivity. nih.gov |
| Gerbil and Rat | [3H]QNB | Regional localization of muscarinic receptors was visualized and compared between the two species. nih.gov |
Preclinical imaging techniques like SPECT and PET allow for the non-invasive, in vivo visualization and quantification of receptor distribution and density in living animals. researchgate.netmediso.com Iodine-123 labeled this compound ([123I]QNB) has been utilized as a radiotracer for SPECT imaging of cerebral muscarinic receptors. nih.govnih.gov
These imaging modalities have been applied in various animal models to study neurological conditions. For example, SPECT imaging with [123I]ioflupane and PET imaging with 18F-FDG have been used in a transgenic rat model of Parkinson's disease to assess the dopamine (B1211576) transporter and brain metabolism, respectively. researchgate.net While this study did not directly use [123I]QNB, it highlights the application of such imaging techniques in preclinical research of neurodegenerative diseases.
The development of advanced imaging systems, such as those with capabilities for simultaneous PET and SPECT, allows for multi-tracer studies and provides high-resolution images in various animal models, from mice to larger animals like rabbits. mediso.com These technological advancements continue to improve the utility of radiotracers like [123I]QNB in preclinical research.
Table of Preclinical Imaging Applications
| Imaging Modality | Radiotracer | Animal Model | Research Focus |
| SPECT | [123I]QNB | Not specified in abstracts, but used in human studies which are preceded by preclinical animal model validation. | Imaging of cerebral muscarinic receptors. nih.govnih.gov |
| SPECT/CT | [123I]ioflupane | Transgenic Rat (Parkinson's model) | Imaging of the dopamine transporter. researchgate.net |
| PET/CT | 18F-FDG | Transgenic Rat (Parkinson's model) | Imaging of brain glucose metabolism. researchgate.net |
Kinetic Analysis of Ligand Transport and Binding in Animal Brains
The study of this compound's journey through the body and its interaction with target receptors in the brain is crucial for understanding its potential as a research tool. The transport of any compound into the brain is regulated by the blood-brain barrier (BBB), a protective layer formed by brain capillary endothelial cells. nih.govyoutube.com This barrier selectively controls the passage of substances, including drugs and nutrients, into the central nervous system. nih.govnih.gov The movement of molecules across the BBB can occur through various mechanisms such as paracellular transport (between cells), transcellular diffusion (through cells), and via specific transporter proteins or receptors. youtube.comnih.gov
In preclinical studies using rats, the accumulation of radioactively labeled IQNB (specifically, iodine-125 (B85253) labeled 4-IQNB) has been measured in different brain regions, including the caudate/putamen and cerebellum, as well as in the heart. nih.gov These studies, conducted at various time points after injection, have shown that while the behavior of IQNB in the heart is consistent with its known affinity and specificity from in vitro experiments, its distribution in the brain reveals differences in tissue selectivity. nih.gov
Interestingly, research has indicated that at high specific activity, the localization of IQNB in the brain does not directly correlate with the concentration of muscarinic acetylcholine receptors (mAChRs) in those tissues. nih.gov This suggests that simply measuring the amount of accumulated radiotracer may not be sufficient to quantify receptor concentrations accurately through external imaging techniques. nih.gov Further studies have confirmed that while IQNB does bind to mAChRs in brain regions like the corpus striatum and cerebellum, the ratio of its radioactivity in tissues with varying receptor densities is lower than the actual ratio of those receptor concentrations. nih.gov This finding has implications for the sensitivity of external imaging in detecting changes in receptor levels using this particular radiotracer. nih.gov
The kinetic profile of IQNB in the rat brain shows that peak levels of accumulation are reached by 15 minutes after injection. snmjournals.org The table below summarizes the distribution of iodine-125 labeled 4-IQNB in different tissues of rats at various times post-injection.
Tissue Distribution of [¹²⁵I]4-IQNB in Rats (% Injected Dose per Gram)
| Time After Injection | Heart | Caudate/Putamen | Cerebellum |
|---|---|---|---|
| 15 min | 1.5 | 0.8 | 0.4 |
| 30 min | 1.2 | 0.9 | 0.3 |
| 1 hr | 0.8 | 0.7 | 0.2 |
| 2 hr | 0.5 | 0.5 | 0.1 |
| 4 hr | 0.3 | 0.3 | 0.1 |
Data adapted from in vivo studies in rats.
Assessment of Muscarinic Receptor Modulation in Animal Models of Neurological Conditions
Animal models are indispensable tools for investigating the underlying mechanisms of neurological diseases and for evaluating potential therapeutic agents. Various models exist for conditions like Parkinson's disease (PD) and Alzheimer's disease (AD), often utilizing neurotoxins or genetic manipulations to replicate disease-specific pathologies. nih.govnih.govyoutube.com
In the context of AD research, muscarinic acetylcholine receptors (mAChRs) are of significant interest due to their crucial role in cognitive processes. nih.govnih.gov The cholinergic system, which uses acetylcholine as a neurotransmitter, is known to be impaired in AD. nih.govmdpi.com Animal models of AD, such as transgenic mice overexpressing a mutant gene for beta-amyloid precursor protein (APP), exhibit cognitive deficits and brain pathologies similar to those in human patients. nih.gov Studies using such models have explored how muscarinic receptor function is altered. For instance, in wild-type mice, activation of mAChRs with an agonist like carbachol (B1668302) enhances GABAergic transmission in the prefrontal cortex, a process important for working memory. nih.gov However, in APP transgenic mice, this muscarinic regulation of GABA transmission is impaired, suggesting an interference of beta-amyloid with the signaling pathway. nih.gov
The use of muscarinic antagonists like scopolamine (B1681570) is a common method to induce memory impairment in animal models, mimicking some cognitive symptoms of AD. frontiersin.orgnih.gov Research has shown that compounds that can counteract the effects of scopolamine may hold therapeutic potential. nih.gov
For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, animal models are created using neurotoxins like 6-hydroxydopamine (6-OHDA), MPTP, and rotenone. nih.govyoutube.comfrontiersin.org These models allow researchers to study motor deficits and the underlying cellular and molecular changes. While the primary pathology in PD involves the dopamine system, the cholinergic system is also implicated and its modulation is an area of active investigation.
Pharmacodynamic Studies in Preclinical Species Relevant to Receptor Occupancy
Pharmacodynamic studies investigate the relationship between drug concentration and its effect on the body. A key aspect of this is receptor occupancy, which refers to the fraction of receptors that are bound by a ligand at a given time. Understanding receptor occupancy is critical for interpreting the pharmacological effects of a compound.
In preclinical research, determining the in vivo receptor occupancy of a ligand like IQNB is essential. Studies have shown that the unbound concentration of a drug in the brain is a more accurate determinant of its central nervous system activity and receptor occupancy than the total brain concentration. nih.gov
Preclinical studies in various animal species, including monkeys, dogs, and rabbits, have been conducted to assess the effects of IQNB (also known as BZ in some contexts). nih.gov These studies have consistently observed effects characteristic of a muscarinic antagonist, such as mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye). nih.gov The onset of these effects is typically observed within hours of exposure and they are generally reversible. nih.gov
The concept of receptor occupancy is not only relevant for antagonists but also for agonists and for understanding the therapeutic window of a drug. For example, in the development of cannabinoid receptor 1 (CB1R) antagonists for obesity, positron emission tomography (PET) studies in non-human primates were used to compare the receptor occupancy of different compounds. nih.gov These studies revealed that clinically effective doses resulted in a lower receptor occupancy than might be expected for classical antagonists, providing valuable insights for clinical dose selection. nih.gov
Comparative Analysis with Other Muscarinic Research Ligands in Preclinical Settings
To fully appreciate the properties of this compound as a research tool, it is useful to compare it with other muscarinic ligands used in preclinical studies. These comparisons often focus on aspects like receptor affinity, selectivity for receptor subtypes, and in vivo behavior.
One of the most well-known muscarinic antagonists is 3-Quinuclidinyl benzilate (QNB). Studies comparing radioactively labeled IQNB and QNB in rats have revealed important differences. nih.gov While both compounds show similar behavior in the heart, their tissue selectivity in the brain differs. nih.gov Furthermore, radioiodinated IQNB has been shown to have a higher affinity for the muscarinic acetylcholine receptor in the corpus striatum than the tritiated version of QNB. nih.goviaea.org This higher affinity can be an advantage in certain experimental settings.
IQNB also exhibits some selectivity for the M1 muscarinic receptor subtype, as its affinity for receptors in the heart (predominantly M2) is lower than in the corpus striatum (rich in M1 receptors). nih.goviaea.org This subtype selectivity is a desirable characteristic for a research ligand, as it allows for more targeted investigation of specific receptor functions.
Other muscarinic antagonists used in preclinical research include scopolamine and N-methylscopolamine. Scopolamine is widely used to induce cognitive deficits in animal models. frontiersin.orgnih.gov Comparative studies have looked at the differential effects of scopolamine on the in vivo binding of various radioligands in the rat brain. For example, scopolamine was found to increase the binding of a dopamine transporter radioligand but had no effect on a vesicular monoamine transporter 2 radioligand, highlighting the complex interactions between different neurotransmitter systems. nih.gov
The table below provides a comparative overview of the receptor binding affinities (pKi values) of different muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5).
Comparative Receptor Binding Affinities (pKi) of Muscarinic Antagonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
|---|---|---|---|---|---|
| Tiotropium (B1237716) | 8.8 | 9.2 | 9.3 | 8.9 | 8.6 |
| Aclidinium | 9.0 | 8.9 | 9.1 | 9.0 | 9.0 |
| Glycopyrrolate | 8.7 | 8.5 | 8.9 | 8.5 | 8.6 |
Data from in vitro studies using Chinese hamster ovary cells expressing human muscarinic receptors. psu.edu
This comparative analysis underscores that while many compounds act as muscarinic antagonists, they possess distinct profiles in terms of affinity, selectivity, and in vivo kinetics, making them suitable for different research questions.
Analytical and Bioanalytical Methodologies for Research Sample Analysis
Chromatographic Techniques for Purity Assessment and Quantification in Synthesis
Chromatographic methods are fundamental for separating 3-Quinuclidinyl-4-iodobenzilate from starting materials, byproducts, and impurities following its synthesis. Thin-layer chromatography (TLC) coupled with gas chromatography-mass spectrometry (GC-MS) has been utilized for the determination of 3-quinuclidinyl benzilate as an impurity in related pharmaceutical compounds. researchgate.net This approach allows for the effective separation of the target compound on a TLC plate, after which the specific band can be eluted and analyzed quantitatively by GC-MS. researchgate.net
For radioiodinated IQNB, synthetic routes can influence the final purity and specific activity. nih.gov Methods starting from a tributylstannyl precursor have been developed as an alternative to older triazene (B1217601) or exchange reaction methods. nih.gov The purity of the resulting radiolabeled product is a critical parameter, and chromatographic techniques are implicitly involved in the purification and verification steps to ensure a high-purity, high-specific-activity product is obtained. nih.gov
Mass Spectrometry Applications for Structural Confirmation and Bioanalytical Quantification
Mass spectrometry (MS) is an indispensable tool for the unambiguous structural confirmation of this compound and its analogs, as well as for their sensitive quantification in biological fluids.
Gas chromatography-mass spectrometry (GC-MS) has been employed for the analysis of 3-quinuclidinyl benzilate and its metabolites. researchgate.net For GC-MS analysis, derivatization, such as creating trimethylsilyl (B98337) derivatives, is often necessary to improve the volatility and thermal stability of the analytes. researchgate.net The mass spectrometer is then typically operated in single ion monitoring (SIM) mode to enhance sensitivity and selectivity by focusing on characteristic fragment ions of the target compound. researchgate.net
More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness. nih.govbioanalysis-zone.com In a typical LC-MS/MS method, the compound is first separated from matrix components on a reversed-phase HPLC column. It then enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of electrospray ionization (ESI) in the positive ion mode is common for this class of compounds. nih.gov Quantification is achieved using selected reaction monitoring (SRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition.
Table 1: Example LC-MS/MS Parameters for Quantification of a Structurally Related Compound (3-Quinuclidinyl Benzilate)
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Ionization | Electrospray Ionization (ESI) in positive ion mode | nih.gov |
| MS Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Internal Standard | Atropine (B194438) | nih.gov |
Bioanalytical Methods for Detection and Quantification of this compound in Preclinical Biological Matrices (e.g., plasma, tissue homogenates)
The quantification of this compound in preclinical biological matrices like plasma and tissue homogenates is critical for pharmacokinetic studies. Validated bioanalytical methods, typically based on LC-MS/MS, are required for this purpose. nih.govuu.nl
The development of such a method involves several key steps:
Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. This is crucial for removing interferences and concentrating the sample. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, or solid-phase extraction (SPE) using cartridges (e.g., C18) that selectively retain the analyte while allowing interfering components to be washed away. nih.govuu.nl
Chromatographic Separation: The extract is then injected into an HPLC system, typically with a C18 column, for separation using gradient elution with a mobile phase consisting of an aqueous component (like 0.1% formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). nih.govuu.nl
Detection and Quantification: The analyte is detected by a tandem mass spectrometer. A key part of method validation is ensuring its performance. nih.gov This includes demonstrating linearity over a specific concentration range, as well as determining the accuracy, precision, and the lower limits of detection (LOD) and quantification (LOQ). nih.gov
Table 2: Validation Parameters for a Bioanalytical LC-MS/MS Method for a Related Compound (3-Quinuclidinyl Benzilate) in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | 0.9947 | nih.gov |
| Concentration Range | 0.5 ng/mL to 1000 ng/mL | nih.gov |
| Limit of Detection (LOD) | 0.2 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.gov |
These validated methods allow for the reliable measurement of compound concentrations in plasma and various tissue homogenates (e.g., brain, liver, kidney) to understand its distribution and clearance. uu.nl
Radiometric Detection and Quantification Techniques for Radiolabeled this compound in Research Samples
When this compound is labeled with a radioisotope, such as Iodine-125 (B85253) ([¹²⁵I]IQNB), highly sensitive radiometric techniques can be used for its detection and quantification. nih.govnih.gov This approach is particularly valuable for in-vitro and in-vivo receptor binding and distribution studies. nih.gov
Tissue Dissection and Gamma Counting: A straightforward method for quantifying the distribution of [¹²⁵I]IQNB involves administering the compound to a research animal, followed by dissection of organs and tissues of interest (e.g., specific brain regions, heart). nih.govnih.gov The amount of radioactivity in each tissue sample is then measured using a gamma counter. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of compound distribution. nih.gov
Autoradiography: This technique provides a visual, high-resolution map of the radioligand's distribution within tissue slices. After administration of [¹²⁵I]IQNB to an animal, the brain or other organs are removed, frozen, and thinly sliced. nih.gov These slices are then exposed to X-ray film or a phosphor imaging screen. The resulting image reveals the precise anatomical location of the radioligand binding. Autoradiography has been used to show that the binding patterns of [¹²⁵I]IQNB prepared by different synthetic methods are indistinguishable, confirming the reliability of newer, more efficient synthesis routes. nih.gov
Table 3: Comparison of In Vivo Brain Uptake for [¹²⁵I]IQNB from Different Synthetic Methods
| Synthetic Method | Outcome Measure | Finding | Reference |
|---|---|---|---|
| Triazene Precursor | % dose/g in various brain regions at 3h post-injection | Indistinguishable from other methods | nih.gov |
| Exchange Reaction | % dose/g in various brain regions at 3h post-injection | Indistinguishable from other methods | nih.gov |
| Tributylstannyl Precursor | % dose/g in various brain regions at 3h post-injection | Indistinguishable from other methods | nih.gov |
| Triazene vs. Tributylstannyl | Autoradiographic binding pattern in brain slices | Indistinguishable patterns of binding | nih.gov |
These radiometric techniques are crucial for studying receptor occupancy and confirming that the synthesized radiotracer binds to its intended target, the muscarinic acetylcholine (B1216132) receptor, in a saturable and stereoselective manner. nih.gov
Computational and Theoretical Studies of 3 Quinuclidinyl 4 Iodobenzilate
Molecular Docking and Dynamics Simulations with Muscarinic Receptors
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 3-Quinuclidinyl-4-iodobenzilate, and its receptor at an atomic level.
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies are essential to understand its binding to the highly homologous orthosteric binding sites of the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Although crystal structures for all subtypes complexed with ligands are not available, existing structures of M2 and M3 receptors with related antagonists like 3-quinuclidinyl-benzilate (QNB) and tiotropium (B1237716) provide a solid foundation for these computational studies. escholarship.org
Docking simulations suggest that ligands based on the quinuclidinyl benzilate scaffold, including 4QNB, position themselves within a pocket formed by transmembrane helices of the receptor. escholarship.org Key interactions typically involve a hydrogen bond between the ligand's ester group and an asparagine residue in the binding site. escholarship.org The quinuclidinyl nitrogen, which is protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane helix. The aromatic rings of the benzilate moiety engage in hydrophobic and van der Waals interactions with non-polar residues in the binding pocket. mdpi.com Docking studies can help rationalize the high affinity of 4QNB for M1 and M2 receptors, as observed in radioligand binding assays. nih.goviaea.org
Molecular Dynamics (MD) Simulations Following docking, MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of the interactions over time. mdpi.com An MD simulation would track the movements of the 4QNB molecule and the amino acid residues of the muscarinic receptor, providing insights into the flexibility of the complex and the durability of key interactions identified in docking. mdpi.com These simulations can reveal, for instance, how water molecules mediate interactions at the binding interface or how subtle conformational changes in the receptor might accommodate the ligand. For a ligand like 4QNB, MD simulations could help explain its selectivity profile across the different muscarinic receptor subtypes by highlighting differences in the dynamic behavior of the binding pocket. mdpi.com
Table 1: Key Interactions in Ligand-Muscarinic Receptor Binding
| Interaction Type | Ligand Moiety (4QNB) | Receptor Residue (Typical) |
|---|---|---|
| Ionic Interaction | Protonated Quinuclidinyl Nitrogen | Aspartate (TM3) |
| Hydrogen Bond | Ester Group (Carbonyl/Hydroxyl) | Asparagine (TM6) |
| Hydrophobic Interactions | Phenyl and Iodophenyl Rings | Aromatic/Aliphatic residues |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugbank.com For this compound, QSAR studies would involve creating a series of chemical analogs and correlating their structural properties with their binding affinity for muscarinic receptors.
The process for developing a QSAR model for 4QNB analogs would typically involve:
Synthesis and Biological Testing: A library of analogs would be synthesized by modifying specific parts of the 4QNB molecule, for example, by changing the substituent on the phenyl ring or altering the ester linkage. The binding affinity (e.g., Ki or IC50 values) of each analog for different muscarinic receptor subtypes would then be determined experimentally.
Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can range from simple properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors/acceptors, to more complex 3D descriptors derived from the molecule's conformation.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the measured biological activity. drugbank.com
Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in the model's creation. drugbank.com
A successful QSAR model could then be used to predict the binding affinity of new, not-yet-synthesized analogs of this compound. This allows for the prioritization of synthetic efforts towards compounds with the most promising predicted activity, accelerating the discovery of more potent or selective muscarinic ligands.
Table 2: Hypothetical QSAR Descriptors and Their Potential Impact on Activity
| Descriptor Class | Example Descriptor | Potential Impact on Muscarinic Receptor Affinity |
|---|---|---|
| Electronic | Partial charge on key atoms | Influences ionic and hydrogen bonding interactions |
| Steric | Molecular volume, surface area | Affects the fit within the receptor binding pocket |
| Lipophilic | LogP | Modulates hydrophobic interactions with the receptor |
| Topological | Molecular connectivity indices | Encodes information about the branching and shape of the molecule |
Pharmacophore Modeling for Novel Muscarinic Ligand Discovery based on this compound Scaffold
Pharmacophore modeling is another key computational strategy for the discovery of new ligands. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific receptor target.
Based on the structure of this compound and its known interactions with muscarinic receptors, a pharmacophore model can be constructed. This model would typically include:
A positive ionizable feature , representing the protonated nitrogen of the quinuclidine (B89598) ring.
A hydrogen bond acceptor feature , corresponding to the carbonyl oxygen of the ester group.
A hydrogen bond donor feature , from the hydroxyl group.
Two or more aromatic/hydrophobic regions , representing the phenyl and iodophenyl rings.
Prediction of Ligand Blood-Brain Barrier Permeability in Preclinical Models
For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. This compound is used as a radiotracer for imaging muscarinic receptors in the brain, so its ability to penetrate the BBB is essential. nih.gov Computational models are widely used in the early stages of drug discovery to predict the BBB permeability of compounds, helping to avoid costly failures in later development stages.
In Silico Prediction Various computational methods exist to predict BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). These models are typically built using data from experimentally determined BBB permeability of a diverse set of molecules. nih.gov
Key molecular properties that are known to influence BBB permeability and are used in these predictive models include:
Lipophilicity (logP/logD): A moderate degree of lipophilicity is generally required to partition into the lipid membranes of the BBB endothelial cells.
Polar Surface Area (PSA): A lower PSA (typically below 60-90 Ų) is associated with better BBB penetration, as it reduces the number of hydrogen bonds that must be broken for the molecule to cross the membrane. frontiersin.org
Molecular Weight (MW): Smaller molecules (generally under 450 g/mol ) tend to cross the BBB more readily. frontiersin.org
Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds correlate with higher permeability.
Charge: The presence of a formal charge, particularly a positive charge as in the case of 4QNB's quinuclidinyl nitrogen, can hinder passive diffusion but may also allow for interaction with specific transporters.
More advanced models use machine learning algorithms, such as random forests, which can capture complex, non-linear relationships between a wider range of molecular descriptors and BBB permeability, often yielding higher prediction accuracy. nih.gov
In Vitro Models Computational predictions are often complemented by in vitro preclinical models. mdpi.com The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive diffusion, which is a key component of BBB penetration. frontiersin.org More complex models use co-cultures of brain endothelial cells, pericytes, and astrocytes in a Transwell system to create a more biologically relevant barrier that includes tight junctions and the potential for active transport and efflux mechanisms. mdpi.com
Table 3: Physicochemical Properties Influencing Blood-Brain Barrier Permeability
| Property | Favorable Range for CNS Penetration | Relevance |
|---|---|---|
| Molecular Weight (MW) | < 450 g/mol | Smaller size facilitates diffusion. frontiersin.org |
| Polar Surface Area (PSA) | < 90 Ų | Lower polarity reduces desolvation penalty. frontiersin.org |
| Lipophilicity (logD at pH 7.4) | 1 - 4 | Balances solubility and membrane partitioning. frontiersin.org |
| Hydrogen Bond Donors | ≤ 3 | Fewer donors reduce interactions with water. |
| Hydrogen Bond Acceptors | ≤ 7 | Fewer acceptors reduce interactions with water. |
| pKa | Basic pKa may increase lysosomal trapping | Charge state influences interaction and transport. nih.gov |
Historical Context and Evolution As a Research Tool
Early Development of Benzilate-Based Muscarinic Ligands
The study of the cholinergic nervous system and its muscarinic acetylcholine (B1216132) receptors (mAChRs) has been significantly advanced by the development of specific ligands that can bind to these receptors. Among the various classes of compounds synthesized for this purpose, benzilate esters emerged as particularly potent muscarinic antagonists. One of the foundational molecules in this class was 3-Quinuclidinyl benzilate (QNB). QNB is recognized as a non-selective, competitive antagonist of muscarinic receptors and has been instrumental in creating animal models with cognitive deficits to study neurodegenerative disorders nih.gov.
Early research extensively used a tritiated form of QNB, ([³H]QNB), to identify and characterize muscarinic binding sites in various tissues, including the heart and brain nih.govresearchgate.net. These initial radioligand binding studies were crucial in determining the concentration and binding properties of muscarinic receptors. The development of QNB and its analogs was driven by structure-activity relationship studies, which demonstrated that rigid core structures, such as the quinuclidine (B89598) core, contributed to a higher affinity for the receptor nih.gov. The exploration of benzilic esters extended to other derivatives as well, such as N-methyl-4-piperidyl benzilates, as researchers sought to understand the influence of different structural components on muscarinic receptor affinity and selectivity documentsdelivered.com.
The Pioneering Role of 3-Quinuclidinyl-4-iodobenzilate in Advancing Muscarinic Receptor Imaging and Binding Research
A significant breakthrough in the study of muscarinic receptors came with the development of this compound (also referred to as 4-IQNB). This radioiodinated derivative of QNB offered several advantages over its predecessor, [³H]QNB, particularly for in vivo studies nih.gov. 4-IQNB was synthesized to be a radioligand with both high affinity and high specific activity for the muscarinic acetylcholine receptor nih.gov.
Research demonstrated that 4-IQNB exhibits a higher affinity for the muscarinic receptors in the corpus striatum compared to [³H]QNB nih.gov. Furthermore, it showed a degree of selectivity for the M1 receptor subtype, with a lower affinity for receptors found in the heart, which are predominantly of the M2 subtype nih.gov. This property made it a more refined tool for differentiating receptor populations in various tissues.
The most significant contribution of 4-IQNB was its role as a radiotracer for in vivo imaging. Labeled with iodine-123 ([¹²³I]4-IQNB), it enabled the non-invasive visualization of muscarinic receptor distribution in living subjects using single-photon emission computed tomography (SPECT) nih.govgoogle.com. This was a pioneering achievement, allowing for the direct study of muscarinic receptors in the human brain. One of the early applications of this technology was in the study of Alzheimer's disease, where researchers could image the muscarinic receptor binding in patients and compare it to healthy individuals nih.gov. The development of 4-IQNB also led to more detailed investigations of its various stereoisomers, as the different spatial arrangements of the atoms in the molecule influence its binding properties google.comiaea.org.
Below is a data table summarizing the key properties of this compound based on early research findings.
| Property | Finding | Source |
| Binding Affinity | Exhibits higher affinity for muscarinic receptors in the corpus striatum than (R)-[³H]QNB. | nih.gov |
| Receptor Selectivity | Shows selectivity for the M1 receptor subtype over the M2 subtype found in the heart. | nih.gov |
| Application | Used as a receptor binding radiotracer for in vivo imaging. | nih.gov |
| Imaging Technique | Employed with single-photon emission computed tomography (SPECT). | nih.govgoogle.com |
| Stereochemistry | Exists in four diastereomeric forms, with the absolute stereochemistry being a critical factor in its application. | google.comiaea.org |
Impact on Cholinergic System Research Methodologies
The introduction of this compound fundamentally altered the methodologies used to investigate the cholinergic system. The primary impact was the transition from relying almost exclusively on in vitro techniques, such as radioligand binding assays in tissue homogenates, to incorporating non-invasive in vivo imaging in living organisms, including humans nih.gov. This methodological leap allowed researchers to study the distribution and density of muscarinic receptors in the intact, living brain, providing a more dynamic and physiologically relevant perspective google.com.
This new capability had a profound effect on clinical research, particularly in the fields of neurology and psychiatry. It became possible to investigate the role of muscarinic receptors in various disorders, such as Alzheimer's disease, by directly imaging the receptors in patients nih.govgoogle.com. This provided a powerful new tool for diagnostics and for monitoring disease progression and the effects of therapeutic interventions.
Furthermore, the development of 4-IQNB spurred advancements in radiopharmaceutical chemistry. New methods for the synthesis and radioiodination of this and other receptor ligands were developed, including the use of stannylated precursors to facilitate the efficient incorporation of radioactive iodine google.com. In addition to its use in imaging, 4-IQNB also proved to be a valuable tool in in vivo competition studies. Researchers could use radioactively labeled 4-IQNB to determine the ability of new, non-radioactive drug candidates to bind to muscarinic receptors in a living system, providing a valid indicator of their in vivo potency documentsdelivered.com.
Future Directions and Unexplored Research Avenues
Design and Synthesis of Novel 3-Quinuclidinyl-4-iodobenzilate Derivatives with Enhanced Subtype Selectivity for Research Probes
The muscarinic receptor family comprises five distinct subtypes (M1-M5), each with a unique distribution and physiological role. While this compound has been instrumental in mapping global muscarinic receptor density, its utility as a research probe is limited by its relatively modest subtype selectivity. Early research indicated that [¹²⁵I]4-IQNB exhibits a higher affinity for the M1 receptor subtype in the corpus striatum compared to the M2 receptors found in the heart. nih.goviaea.org However, to dissect the specific roles of each receptor subtype in complex neurological disorders, a new generation of research tools with significantly enhanced selectivity is required.
The future in this area lies in the rational design and synthesis of novel analogues based on the 3-quinuclidinyl benzilate scaffold. The development of a highly selective antagonist radioligand for the M4 receptor, [³H]VU6013720, serves as a powerful example of the feasibility and importance of creating subtype-selective probes. nih.gov Such research programs for 4-IQNB would involve targeted chemical modifications to exploit the subtle structural differences between the binding pockets of the M1-M5 receptors. Strategies could include:
Modification of the Ester Group: Altering the benzilate portion of the molecule could introduce new interactions with subtype-specific amino acid residues in the receptor binding site.
Stereochemical Control: The synthesis and evaluation of individual stereoisomers are crucial, as seen with the (R,R)- and (S,S)-enantiomers of IQNB, which show different affinities. ahajournals.org
Quinuclidinyl Ring Modifications: Alterations to the core quinuclidinyl structure could influence binding kinetics and selectivity.
The overarching goal is to develop a portfolio of radioligands, each with high affinity and selectivity for a single muscarinic receptor subtype. These probes would be invaluable for autoradiography studies in post-mortem tissues and for preclinical imaging studies to precisely map subtype-specific changes in receptor density in various disease models.
Table 1: Comparative Affinity of Muscarinic Ligands
This table illustrates the binding affinities of various muscarinic receptor antagonists, highlighting the need for derivatives with improved subtype selectivity.
| Compound | Receptor Subtype(s) | Affinity (Kd) | Key Characteristic |
| (R)-[¹²⁵I]4-IQNB | M1 > M2 | High affinity in corpus striatum (M1) vs. heart (M2) nih.gov | Some M1 selectivity |
| (R,S)-IQNB Enantiomers | M3 | Ki: (RR)=5.3 nM, (SS)=84.2 nM ahajournals.org | Stereoselective binding |
| [³H]Quinuclidinyl Benzilate (QNB) | Non-selective | ~1 x 10-9 M nih.gov | Prototypical non-selective antagonist |
| [³H]VU6013720 | M4 | pKd: 9.5-10 | Highly selective M4 antagonist nih.gov |
Integration with Advanced Preclinical Imaging Modalities and Techniques
The primary application of radioiodinated this compound has been in Single-Photon Emission Computed Tomography (SPECT) imaging. osti.govnih.gov SPECT is a widely available and cost-effective modality, but traditionally offers lower spatial resolution and sensitivity compared to Positron Emission Tomography (PET). nih.gov Future research should focus on leveraging technological advancements in SPECT and integrating 4-IQNB imaging with other modalities to extract more comprehensive datasets.
Key advancements include:
High-Resolution SPECT/CT: The fusion of SPECT with computed tomography (SPECT/CT) improves attenuation correction and provides precise anatomical localization of receptor binding. scispace.com This is critical for accurately identifying changes in receptor density within specific, small brain nuclei.
Novel Detector Technology: The replacement of traditional sodium iodide crystals with cadmium zinc telluride (CZT) detectors has enhanced SPECT sensitivity and energy resolution, leading to better image quality. scispace.com Applying these advanced systems to [¹²³I]-QNB imaging could significantly improve the quantification of muscarinic receptors in preclinical models.
Multi-Modal Imaging (SPECT/MRI): While less common than PET/MRI, the integration of SPECT with Magnetic Resonance Imaging (MRI) offers the potential to correlate receptor density data from [¹²³I]-QNB with structural, functional, and metabolic information from MRI. This is particularly relevant for preclinical studies in neurodegenerative diseases where both receptor changes and brain atrophy occur. nih.gov
Furthermore, the principles learned from 4-IQNB can inform the development of novel PET tracers. While 4-IQNB itself is a SPECT agent due to the use of Iodine-123, its core structure could be adapted for labeling with a positron-emitting isotope (e.g., Fluorine-18 or Carbon-11). A PET analogue would offer superior sensitivity and resolution, enabling more precise quantification and dynamic imaging studies of receptor occupancy and kinetics in vivo. nih.govjohnshopkins.edu
Table 2: Preclinical Imaging Modalities and Potential Enhancements for 4-IQNB Research
| Imaging Modality | Key Advantage | Future Application with 4-IQNB/Derivatives | Reference |
| SPECT | Cost-effective, widely available | Established modality for [¹²³I]-QNB imaging of muscarinic receptors. | osti.govnih.gov |
| SPECT/CT | Improved anatomical localization and attenuation correction | Precise mapping of receptor changes to specific brain structures. | scispace.com |
| High-Resolution SPECT (CZT detectors) | Enhanced sensitivity and image quality | Improved quantification and visualization of receptor density. | scispace.com |
| PET | High sensitivity and resolution, flexible tracer development | Development of a PET analogue of QNB for superior imaging. | nih.govjohnshopkins.edu |
| PET/MRI | Correlates molecular data with anatomical/functional data | Integrated studies of receptor pathology and neurodegeneration. | nih.gov |
Exploration of Non-Muscarinic Receptor Interactions for Novel Research Applications
This compound and its parent compound, quinuclidinyl benzilate (QNB), are renowned for their high affinity and specificity for muscarinic acetylcholine (B1216132) receptors. nih.govnih.govnih.gov The vast majority of published literature confirms that its mechanism of action is mediated through competitive antagonism at mAChRs. To date, there is a notable lack of evidence suggesting significant interactions with other receptor systems.
This high specificity is a major strength of 4-IQNB as a research tool, as it allows for the confident attribution of its binding to the muscarinic system. However, a comprehensive characterization of any compound requires ruling out potential off-target effects. Therefore, a future avenue of research is the systematic screening of 4-IQNB and its novel derivatives against a broad panel of other neurotransmitter receptors and transporters.
Such studies would serve two purposes:
Confirming Specificity: Rigorously confirming the absence of significant binding to non-muscarinic targets would further validate 4-IQNB as a highly selective tool.
Discovering Novelty: In the unlikely event that a reproducible, high-affinity interaction with a non-muscarinic receptor is discovered, it could open up entirely new and unexpected research applications for the compound and its analogues.
While current data strongly points to 4-IQNB being a dedicated muscarinic antagonist, this deliberate exploration for off-target interactions represents an unexplored niche in its long history of use.
Development of Translatable Preclinical Models Utilizing this compound for Understanding Receptor Biology in Disease Contexts
The ultimate value of a research probe like 4-IQNB is its application in clinically relevant models to understand disease pathophysiology. A significant future direction is the expanded use of [¹²³I]-QNB SPECT in translatable preclinical models of neurological and psychiatric disorders where the cholinergic system is implicated.
Alzheimer's Disease (AD): A deficit in cortical cholinergic neurotransmission is a hallmark of AD. nih.govmdpi.com [¹²³I]-QNB has been used to demonstrate reduced muscarinic receptor binding in AD patients. osti.govnih.gov Future work should involve its systematic use in a wider range of genetic and induced animal models of AD. johnshopkins.edufrontiersin.org This would allow researchers to track muscarinic receptor changes throughout the disease progression and evaluate the receptor-modifying effects of novel therapeutic interventions in a preclinical setting. nih.gov
Depression: Evidence suggests that muscarinic receptor sensitivity is altered in depression. Genetically selected animal models, such as the Flinders-Sensitive Line (FSL) rats which exhibit cholinergic supersensitivity, are valuable tools. mssm.edunih.gov Using [¹²³I]-QNB in such models could help elucidate the specific changes in muscarinic receptor density that contribute to the depressive phenotype and how these are affected by antidepressant treatments. researchgate.net
Retinal Diseases: The cholinergic system plays a role in visual processing and is present in the mammalian retina. nih.govdtic.mil Conditions like Alzheimer's disease can even involve the loss of retinal ganglion cells. nih.gov Furthermore, the related nicotinic cholinergic system is implicated in retinal neovascularization. nih.gov The application of high-resolution imaging with 4-IQNB or its derivatives in animal models of retinal diseases could provide novel insights into the role of muscarinic receptors in retinal health and pathology.
By integrating [¹²³I]-QNB imaging into these diverse and clinically relevant animal models, researchers can bridge the gap between basic receptor biology and the complex pathophysiology of human diseases, ultimately aiding in the development of more targeted and effective therapies.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 3-Quinuclidinyl-4-iodobenzilate for research use?
- Methodological Answer : Synthesis typically involves iodination of 3-quinuclidinyl benzilate precursors using radioisotopes like iodine-123 for imaging applications. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) to confirm structural integrity, mass spectrometry for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Stability studies under varying storage conditions (e.g., temperature, light exposure) are critical to ensure reagent integrity .
Q. How is this compound utilized in studying muscarinic acetylcholine receptor (mAChR) distribution?
- Methodological Answer : As a high-affinity mAChR antagonist, it is radiolabeled (e.g., with iodine-123) for autoradiography and positron emission tomography (PET). Protocols include incubating tissue sections or live subjects with the radioligand, followed by competitive binding assays using atropine to validate specificity. Data quantification involves region-of-interest (ROI) analysis to map receptor density, particularly in neurological disorders like Alzheimer’s disease .
Advanced Research Questions
Q. What experimental design considerations are critical when employing this compound in PET imaging studies?
- Methodological Answer :
- Dosage Optimization : Conduct pilot studies to determine the minimum effective dose that maximizes signal-to-noise ratios while minimizing off-target binding.
- Control Groups : Include age-matched healthy controls and patients with confirmed mAChR alterations (e.g., Alzheimer’s cohorts) to contextualize findings.
- Ethical Compliance : Obtain institutional review board (IRB) approval for human studies, ensuring informed consent and adherence to radiation safety protocols .
- Data Reporting : Present processed data (e.g., standardized uptake values) rather than raw counts, and use appendices for extensive datasets like voxel-wise analyses .
Q. How can researchers resolve discrepancies in reported mAChR densities when using this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like patient demographics (age, disease stage) and imaging parameters (scanner resolution, radiotracer batch variability).
- Method Validation : Cross-validate results with alternative ligands (e.g., C-NMPPB) to rule out tracer-specific artifacts.
- Statistical Rigor : Apply mixed-effects models to account for inter-study heterogeneity and publish negative results to reduce publication bias .
Q. What strategies optimize the use of this compound in comparative studies of mAChR subtypes?
- Methodological Answer :
- Subtype Selectivity : Combine the ligand with subtype-specific agonists/antagonists (e.g., pirenzepine for M1, himbacine for M2) in displacement assays.
- Cross-Reactivity Screening : Use knockout animal models or siRNA-mediated receptor silencing to confirm binding specificity.
- Data Integration : Employ computational tools like molecular docking simulations to predict binding affinities and correlate with empirical data .
Data Presentation Guidelines
- Tables : Include tables summarizing receptor binding affinities (e.g., , ) across brain regions or patient cohorts.
- Figures : Use heatmaps or 3D reconstructions to visualize mAChR density gradients in PET imaging studies.
- Supplementary Material : Archive raw autoradiography images or kinetic modeling parameters in appendices to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
